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Compound of Interest

Compound Name: 2-Bromo-3-phenylpyridine

Cat. No.: B1272039 Get Quote

For Immediate Release

This guide provides a detailed comparative analysis of the nuclear magnetic resonance (NMR)

data for 2-Bromo-3-phenylpyridine alongside its structural analogues: 2-phenylpyridine, 3-

phenylpyridine, and 2-bromopyridine. This document is intended for researchers, scientists,

and professionals in the field of drug development and organic synthesis, offering a

comprehensive look at the spectral characteristics of these compounds.

Due to the absence of publicly available experimental NMR data for 2-Bromo-3-
phenylpyridine, this guide presents predicted ¹H and ¹³C NMR data based on established

substituent effects observed in the provided analogues. This predictive analysis serves as a

valuable tool for the identification and characterization of this and similar compounds.

¹H NMR Data Comparison
The ¹H NMR spectra of pyridine derivatives are characterized by distinct chemical shifts and

coupling constants that are influenced by the nature and position of substituents. The

introduction of a bromine atom and a phenyl group in 2-Bromo-3-phenylpyridine is expected

to significantly alter the electronic environment of the pyridine and phenyl ring protons

compared to the parent compounds.
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Compound H-4 (δ, ppm) H-5 (δ, ppm) H-6 (δ, ppm)
Phenyl
Protons (δ,
ppm)

2-Bromo-3-

phenylpyridine

(Predicted)

~7.4-7.5 ~7.2-7.3 ~8.4-8.5 ~7.3-7.6

2-

Phenylpyridine[1]
7.65-7.84 (m) 7.15-7.37 (m) 8.60-8.83 (m)

7.40-7.55 (m),

7.91-8.11 (m)

3-

Phenylpyridine[2]
7.82 (ddd) 7.31-7.44 (m)

8.57 (dd), 8.84

(d)
7.31-7.54 (m)

2-

Bromopyridine[3]
7.44-7.55 (m) 7.21-7.26 (m) 8.30-8.40 (m) -

Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are denoted as d

(doublet), dd (doublet of doublets), ddd (doublet of doublet of doublets), and m (multiplet).

¹³C NMR Data Comparison
The ¹³C NMR chemical shifts are highly sensitive to the electronic effects of substituents. The

electronegative bromine atom at the C-2 position and the phenyl group at the C-3 position in 2-
Bromo-3-phenylpyridine are expected to cause significant shifts in the carbon resonances of

the pyridine ring.
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Compoun
d

C-2 (δ,
ppm)

C-3 (δ,
ppm)

C-4 (δ,
ppm)

C-5 (δ,
ppm)

C-6 (δ,
ppm)

Phenyl
Carbons
(δ, ppm)

2-Bromo-3-

phenylpyrid

ine

(Predicted)

~142-144 ~138-140 ~128-130 ~123-125 ~150-152 ~128-137

2-

Phenylpyri

dine[1]

157.4 139.4 120.6 122.1 149.6

126.9,

128.7,

128.9

3-

Phenylpyri

dine

148.1,

149.9

134.2,

134.7
123.5 136.9

149.8,

154.6

127.0,

128.0,

129.0,

138.0

2-

Bromopyrid

ine[3]

142.4 128.4 122.8 138.6 150.3 -

Note: Chemical shifts (δ) are reported in parts per million (ppm).

Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra.

Instrumentation: A standard NMR spectrometer operating at a frequency of 400 MHz for ¹H and

100 MHz for ¹³C nuclei.

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., zg30).
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Spectral Width: Approximately 16 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16 to 64, depending on the sample concentration.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral Width: Approximately 240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 to 4096, depending on the sample concentration and solubility.

Temperature: 298 K.

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-

corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are

referenced to the residual solvent peak or TMS.

Visualizing NMR Correlations
The following diagram illustrates the predicted key ¹H-¹³C correlations for 2-Bromo-3-
phenylpyridine, which can be confirmed by 2D NMR experiments such as HSQC and HMBC.
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Predicted NMR Correlations for 2-Bromo-3-phenylpyridine

Chemical Structure Predicted ¹H NMR Signals

Predicted ¹³C NMR Signals
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¹J(C,H)

Click to download full resolution via product page

Caption: Predicted ¹H-¹³C NMR correlations for 2-Bromo-3-phenylpyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1272039?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

